molecular formula C20H20BrN3O2S B3894354 2,4-diethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone

2,4-diethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone

Cat. No. B3894354
M. Wt: 446.4 g/mol
InChI Key: UJTBVSPSHANVKH-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-diethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone, also known as DBTH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DBTH is a hydrazone derivative of 2,4-diethoxybenzaldehyde and 4-(4-bromophenyl)-1,3-thiazole-2-amine.

Mechanism of Action

The mechanism of action of 2,4-diethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. Tyrosinase is an enzyme that plays a key role in melanin biosynthesis, and its inhibition can lead to the suppression of melanin production. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can have therapeutic effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, fungi, and bacteria. This compound has also been shown to inhibit the activity of tyrosinase and acetylcholinesterase. In vivo studies have shown that this compound can reduce the level of melanin in the skin of mice. This compound has also been shown to have analgesic and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

2,4-diethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to have various biological activities, making it a versatile compound for use in different fields of research. However, this compound also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for the study of 2,4-diethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Another direction is to explore its use as a fluorescent probe for imaging applications. Additionally, this compound can be used as a building block for the synthesis of coordination polymers, which can have potential applications in materials science. Further studies are needed to fully understand the mechanism of action of this compound and to determine its optimal dosage and administration route for different applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have various biological activities. However, further studies are needed to fully understand its mechanism of action and to determine its optimal dosage and administration route for different applications. The study of this compound has the potential to lead to the development of new therapeutic agents and materials with unique properties.

Scientific Research Applications

2,4-diethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. In biochemistry, this compound has been studied for its ability to inhibit enzymes such as tyrosinase and acetylcholinesterase. In materials science, this compound has been explored for its potential use as a fluorescent probe and as a building block for the synthesis of coordination polymers.

properties

IUPAC Name

4-(4-bromophenyl)-N-[(E)-(2,4-diethoxyphenyl)methylideneamino]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2S/c1-3-25-17-10-7-15(19(11-17)26-4-2)12-22-24-20-23-18(13-27-20)14-5-8-16(21)9-6-14/h5-13H,3-4H2,1-2H3,(H,23,24)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTBVSPSHANVKH-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-diethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone
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2,4-diethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone
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2,4-diethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone

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